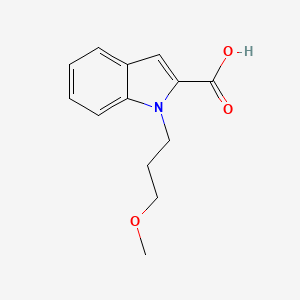

1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound features a methoxypropyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position of the indole ring.

Métodos De Preparación

The synthesis of 1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of indole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting 1-(3-methoxypropyl)indole is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the indole ring and the subsequent introduction of the methoxypropyl and carboxylic acid groups.

Análisis De Reacciones Químicas

1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents at different positions on the ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields indole-2-carboxylic acid derivatives, while reduction results in the formation of indole-2-methanol derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives, including 1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. A significant study demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase, which is crucial for viral replication. The compound exhibited an IC50 value of 0.13 μM, indicating potent antiviral activity. Structural modifications, particularly at the C3 position of the indole core, enhanced interactions with the active site of integrase, suggesting a promising scaffold for developing new integrase inhibitors .

Neuroprotective Properties

Indole derivatives are known for their neuroprotective effects. Research indicates that compounds like 5-methoxy-indole carboxylic acid and its derivatives can provide protection against oxidative stress and neurotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration, thereby enhancing their potential as therapeutic agents for managing neurodegenerative disorders .

Antifungal Activity

Indole carboxylic acid derivatives have also been explored for their antifungal properties. A study on the production of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis revealed its antifungal activity against various pathogens. The compound was characterized by its stability and effectiveness in disrupting fungal cell membranes, showcasing its potential as a natural antifungal agent .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application | Effect | IC50 Value | Source |

|---|---|---|---|

| Antiviral | Inhibition of HIV-1 integrase | 0.13 μM | |

| Neuroprotection | Protection against oxidative stress | >150 μM | |

| Antifungal | Disruption of fungal cell membranes | Not specified |

Case Study 1: HIV-1 Integrase Inhibition

In a recent study focusing on indole derivatives, researchers synthesized various compounds based on indole-2-carboxylic acid and assessed their ability to inhibit HIV-1 integrase. The study found that structural modifications significantly enhanced antiviral activity. Compound 20a emerged as a leading candidate with an IC50 value comparable to existing treatments .

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective properties of indole derivatives demonstrated that these compounds could mitigate oxidative stress in neuronal cells. The study utilized human neuroblastoma cells to assess the protective effects against hydrogen peroxide-induced damage, revealing promising results for future therapeutic applications in neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or other proteins, modulating their activity and leading to specific biological effects. For example, indole derivatives are known to interact with serotonin receptors, which play a crucial role in regulating mood, appetite, and other physiological processes.

Comparación Con Compuestos Similares

1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:

1H-indole-2-carboxylic acid: Lacks the methoxypropyl group, which may result in different biological activities and chemical reactivity.

1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid: Features a different alkyl group attached to the nitrogen atom, which can influence its pharmacokinetic properties and receptor binding affinity.

1-(3-Methoxypropyl)-1H-indole-3-carboxylic acid: Has the carboxylic acid group at the third position of the indole ring, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct interactions with biological targets and unique chemical reactivity compared to other indole derivatives.

Actividad Biológica

1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid is a derivative of indole, a structure known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO3. The presence of the indole ring and carboxylic acid functional group is significant for its biological activity.

Anticancer Properties

Research has identified indole-2-carboxylic acid derivatives as potential anticancer agents. A study highlighted that modifications to the indole structure can enhance apoptotic activity in cancer cells. For instance, compounds similar to this compound have shown significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. In T47D breast cancer cells, a related compound exhibited an EC50 value of 0.1 µM in caspase activation assays, indicating potent apoptotic induction .

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties. The compound's structure allows it to interact with various inflammatory pathways, potentially modulating cytokine production and leukocyte migration. For instance, studies on related indole derivatives have demonstrated their ability to act as selective antagonists for cysteinyl leukotriene receptors (CysLT1), which are involved in asthma and other inflammatory conditions .

The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with specific molecular targets:

- Cysteinyl Leukotriene Receptor Antagonism : As mentioned, compounds with similar structures have been shown to inhibit CysLT1 receptors effectively, leading to reduced inflammation and potential therapeutic benefits in asthma management .

- Apoptosis Induction : The ability of indole derivatives to induce apoptosis may involve the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Anticancer Activity

In a controlled study examining the effects of various indole derivatives on breast cancer cell lines, this compound was evaluated alongside other compounds. The results indicated that this compound could significantly reduce cell viability at micromolar concentrations, supporting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of indole derivatives in a murine model of asthma. The administration of related compounds resulted in decreased airway hyperresponsiveness and reduced levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid, suggesting a promising avenue for therapeutic development.

Research Findings Summary

Propiedades

IUPAC Name |

1-(3-methoxypropyl)indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-8-4-7-14-11-6-3-2-5-10(11)9-12(14)13(15)16/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUCBQLNWLCXSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C2=CC=CC=C2C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.